molecular formula C20H27ClN2O3 B13912408 tert-butyl N-[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]carbamate

tert-butyl N-[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]carbamate

Cat. No.: B13912408
M. Wt: 378.9 g/mol
InChI Key: PNWZFPYVCGIHSI-UHFFFAOYSA-N
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Description

tert-butyl N-[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]carbamate is a complex organic compound with a unique structure that includes a tert-butyl carbamate group and a substituted cyclobutyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]carbamate typically involves multiple steps, starting with the preparation of the substituted cyclobutyl ring. The reaction conditions often include the use of strong bases and nucleophiles to introduce the desired substituents on the cyclobutyl ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]carbamate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can produce derivatives with different functional groups .

Scientific Research Applications

tert-butyl N-[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

The uniqueness of tert-butyl N-[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]carbamate lies in its specific substitution pattern on the cyclobutyl ring and the presence of both chloro and cyano groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C20H27ClN2O3

Molecular Weight

378.9 g/mol

IUPAC Name

tert-butyl N-[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]carbamate

InChI

InChI=1S/C20H27ClN2O3/c1-18(2,3)26-17(24)23-15-19(4,5)16(20(15,6)7)25-13-9-8-12(11-22)14(21)10-13/h8-10,15-16H,1-7H3,(H,23,24)

InChI Key

PNWZFPYVCGIHSI-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(C1OC2=CC(=C(C=C2)C#N)Cl)(C)C)NC(=O)OC(C)(C)C)C

Origin of Product

United States

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